N-(3-fluoro-4-methylphenyl)benzamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNADMABTRQLQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291749 | |
| Record name | N-(3-Fluoro-4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-89-3 | |
| Record name | N-(3-Fluoro-4-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluoro-4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Selective Acylation: One common method for synthesizing N-(3-fluoro-4-methylphenyl)benzamide involves the selective acylation of 3-fluoro-4-methylaniline with benzoyl chloride.
Continuous Flow Synthesis: Another method involves the use of a continuous flow microreactor system. This approach allows for precise control over reaction conditions, leading to higher yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and scalability. Continuous flow systems are often preferred for their ability to provide consistent product quality and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-fluoro-4-methylphenyl)benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amine, thiol, typically in polar solvents.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-fluoro-4-methylphenyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies .
Medicine: It is investigated for its pharmacological properties and potential therapeutic uses, such as in the development of new drugs for various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of N-(3-Fluoro-4-methylphenyl)benzamide and Analogs
Key Observations:
- Fluorine Substitution: Fluorine at the 3-position (as in this compound) likely enhances electronegativity and lipophilicity, improving membrane permeability compared to non-fluorinated analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide .
- Methyl Group Influence : The 4-methyl group may sterically hinder interactions but improve metabolic stability, as seen in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .
- Synthetic Yields : High yields (e.g., 80% for Rip-B in ) suggest efficient amide coupling methods, applicable to the target compound .
Pharmacological Activity
Anticancer and Antimicrobial Profiles
- Anticancer Activity : N-(3-Chloro-4-fluorophenyl)-4-imidazolylbenzamide () demonstrates potent activity against cervical cancer, suggesting that fluorine and heterocyclic substituents (e.g., imidazole) enhance cytotoxicity. The target compound’s 3-fluoro-4-methyl groups may similarly modulate kinase or HDAC targets .
- HDAC Inhibition: MS-275 () highlights the role of benzamide derivatives in epigenetics. While the target compound lacks an aminophenyl group critical for HDAC binding, its fluorinated structure could still influence histone acetylation in specific tissues .
- Antimicrobial Activity : Mannich base derivatives () with triazole substitutions show broad-spectrum activity, indicating that electron-withdrawing groups (e.g., fluorine) may enhance antimicrobial potency .
Spectroscopic and Analytical Data
- NMR and Mass Spectrometry : Rip-B () provides a benchmark for ¹H/¹³C-NMR shifts in benzamides (e.g., carbonyl C=O at ~167 ppm). The target compound’s fluorine atom would likely cause deshielding in adjacent protons .
Biological Activity
N-(3-fluoro-4-methylphenyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of a fluorine atom and a methyl group into its structure may enhance its lipophilicity and bioavailability, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an amide functional group attached to a benzene ring substituted with both a fluorine atom and a methyl group. The molecular formula is , with a molecular weight of approximately 219.24 g/mol. The presence of the fluorine atom is significant as it can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Studies suggest that compounds with similar structures can interact with ion channels and receptors, potentially affecting cellular signaling processes. The fluorinated aromatic ring may enhance binding affinity to these targets, leading to more pronounced biological effects.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits notable activities in several areas:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating conditions related to enzyme dysregulation.
- Receptor Binding : Its structural similarity to biologically active molecules suggests potential applications in receptor binding studies, particularly in pharmacology and drug design.
- Anticancer Activity : Preliminary studies have indicated that derivatives of benzamide compounds can exhibit anticancer properties by targeting specific cancer-related pathways .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3-fluorophenyl)benzamide | Similar aromatic structure without methyl group | Lacks methyl substitution which may affect activity |
| N-(4-fluorophenyl)benzamide | Fluorine at para position | Different electronic properties due to position |
| N-(3-chloro-4-methylphenyl)benzamide | Chlorine instead of fluorine | Chlorine may influence biological activity differently |
| N-(3-bromo-4-methylphenyl)benzamide | Bromine instead of fluorine | Bromine's larger size could alter reactivity |
The presence of both fluorine and methyl groups in this compound enhances its lipophilicity compared to similar compounds, potentially increasing its biological activity.
Case Studies
- Ion Channel Modulation : Research has shown that structurally related compounds can modulate TRPM8 channels, suggesting that this compound may exhibit similar interactions. This could have implications for pain management therapies where TRPM8 plays a role.
- Anticancer Research : A study involving new 4-methylbenzamide derivatives demonstrated promising in vitro anticancer activity, indicating that modifications to the benzamide structure can lead to enhanced efficacy against cancer cells .
Q & A
Basic: What synthetic strategies are effective for synthesizing N-(3-fluoro-4-methylphenyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves coupling 3-fluoro-4-methylaniline with benzoyl chloride derivatives. Key steps include:
- Amide Bond Formation : Use of benzoyl chloride (or activated esters) with the amine in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., sodium carbonate) to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization to isolate the product. For example, in analogous syntheses (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide), yields exceeding 70% were achieved using similar protocols .
- Safety : Conduct hazard assessments for reagents (e.g., acyl chlorides), employ PPE, and ensure proper ventilation due to mutagenicity risks in some benzamide derivatives .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from variations in assay design, target specificity, or compound purity. To address this:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition studies) and validate compound purity via HPLC (>95%) .
- Dose-Response Analysis : Establish full dose curves (e.g., IC50 values) to account for non-linear effects. For example, related benzamides like MS-275 show brain-region-selective HDAC inhibition at 15–60 µmol/kg, highlighting the importance of concentration gradients .
- Control Experiments : Include positive controls (e.g., known HDAC inhibitors) and assess off-target effects using knockout models or competitive binding assays .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., fluorine coupling in 3-fluoro-4-methylphenyl groups) and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 248.08 for C14H12FNO).
- Elemental Analysis : Validate purity (>99%) and elemental composition .
Advanced: What crystallographic approaches are recommended for resolving structural ambiguities in derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement and ORTEP-3 for visualization. For example, SHELX programs are widely adopted for small-molecule crystallography due to their robustness in handling twinned data .
- Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to minimize thermal motion artifacts.
- Validation : Cross-check with DFT-optimized structures to confirm bond angles/planarity of the benzamide core .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Analysis : Evaluate risks associated with intermediates (e.g., acyl chlorides) and final products. For instance, some benzamides exhibit mutagenicity comparable to benzyl chloride, requiring Ames testing .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
- Storage : Store in airtight containers at –20°C to prevent decomposition .
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., HDACs). For example, MS-275’s benzamide scaffold shows strong interactions with zinc ions in HDAC active sites .
- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. Parameters like RMSD (<2 Å) and binding free energy (ΔG < –8 kcal/mol) indicate favorable interactions .
- QSAR Studies : Corrogate substituent effects (e.g., fluoro vs. methyl groups) on bioactivity using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
